molecular formula C24H20Cl2N2O2S. HNO3 B601484 1-[2-[[4-(Benzenesulfinyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid CAS No. 80639-95-8

1-[2-[[4-(Benzenesulfinyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid

Cat. No. B601484
CAS RN: 80639-95-8
M. Wt: 534.41
InChI Key:
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Description

This compound is a complex organic molecule with the molecular formula C24H20Cl2N2O3S.HNO3 . It is also known as Fenticonazole Sulfone Nitrate . The molecule contains a variety of functional groups, including an imidazole ring, a benzenesulfinyl group, and a dichlorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple aromatic rings and functional groups. The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a benzenesulfinyl group and a dichlorophenyl group .

Scientific Research Applications

Antifungal Activity

Fenticonazole is primarily known for its antifungal properties. It has been reported to exhibit strong efficacy in mixed-type vaginal infections in addition to vaginal Candida infections . This suggests that its impurities, including Impurity B Nitrate, may also be studied for their antifungal effects.

Nanosystems for Drug Delivery

Recent research has focused on nanosystems enclosing Fenticonazole nitrate to enhance its antifungal activity . These studies involve various routes of administration and preparation techniques, indicating that Fenticonazole Impurity B Nitrate could be explored in similar nanosystems.

Unique Antimycotic Mechanism

Fenticonazole exerts a unique antimycotic mechanism of action which includes inhibition of protease acid secretion by Candida albicans, damage to the cytoplasmic membrane, and blocking cytochrome oxidases and peroxidases . Research into Impurity B Nitrate may investigate these mechanisms further.

Treatment of Bacterial Vaginosis

There is evidence that fenticonazole can improve microbiota imbalance, attenuate inflammation, and restrain exfoliation of vaginal epithelial cells in bacterial vaginosis (BV) treatment . Impurity B Nitrate could be studied for similar therapeutic effects in BV or other microbiota-related conditions.

Future Directions

The future directions for this compound could involve further studies into its synthesis, chemical reactions, and potential applications. Given the importance of imidazole compounds in various fields, there is significant potential for future research .

properties

IUPAC Name

1-[2-[[4-(benzenesulfinyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N2O2S.HNO3/c25-19-8-11-22(23(26)14-19)24(15-28-13-12-27-17-28)30-16-18-6-9-21(10-7-18)31(29)20-4-2-1-3-5-20;2-1(3)4/h1-14,17,24H,15-16H2;(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJZZBIHFPHLTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21Cl2N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747786
Record name Nitric acid--1-[2-{[4-(benzenesulfinyl)phenyl]methoxy}-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenticonazole Impurity B Nitrate

CAS RN

80639-95-8
Record name Nitric acid--1-[2-{[4-(benzenesulfinyl)phenyl]methoxy}-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-[[4-(Benzenesulfinyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid
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1-[2-[[4-(Benzenesulfinyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid
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1-[2-[[4-(Benzenesulfinyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid
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1-[2-[[4-(Benzenesulfinyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid
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1-[2-[[4-(Benzenesulfinyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid
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1-[2-[[4-(Benzenesulfinyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid

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